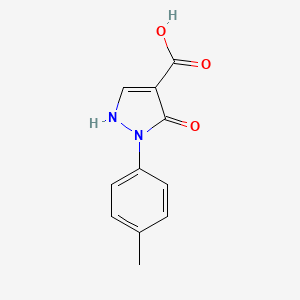

5-Hydroxy-1-(4-methylphenyl)-1h-pyrazole-4-carboxylic acid

Description

5-Hydroxy-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a hydroxy group at position 5 of the pyrazole ring and a 4-methylphenyl substituent at position 1. The carboxylic acid moiety at position 4 enhances its polarity, making it a candidate for applications in medicinal chemistry and materials science.

Pyrazole derivatives are widely studied for their biological activities, including anticancer and anti-inflammatory properties . The hydroxy and methylphenyl groups in this compound may influence its intermolecular interactions, solubility, and binding affinity to biological targets.

Properties

IUPAC Name |

2-(4-methylphenyl)-3-oxo-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-2-4-8(5-3-7)13-10(14)9(6-12-13)11(15)16/h2-6,12H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVFLLBEAZFEJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1-(4-methylphenyl)-1h-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the desired product . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1-(4-methylphenyl)-1h-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols or other derivatives.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 5-oxo-1-(4-methylphenyl)-1h-pyrazole-4-carboxylic acid, while reduction of the carboxylic acid group can produce 5-hydroxy-1-(4-methylphenyl)-1h-pyrazole-4-methanol.

Scientific Research Applications

The compound 5-Hydroxy-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid , also known by its CAS number 1386456-30-9, has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores the applications of this compound across different fields, including medicinal chemistry, agricultural science, and material science.

Anti-inflammatory Activity

Research has indicated that derivatives of pyrazole compounds exhibit anti-inflammatory properties. This compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. Studies have shown that compounds with similar structures can reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various pathogens. Preliminary studies indicate that it may possess significant antibacterial and antifungal activities. For instance, derivatives of pyrazole have been documented to disrupt bacterial cell walls or inhibit vital metabolic pathways, leading to cell death.

Anticancer Potential

There is emerging evidence that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation. The specific application of this compound in cancer research is still under investigation but shows promise based on structural analogs.

Herbicidal Activity

Research into the herbicidal properties of pyrazole compounds suggests that they can act as effective herbicides by inhibiting specific enzymes involved in plant growth. The application of this compound may provide a new avenue for developing selective herbicides that target invasive plant species while preserving crops.

Plant Growth Regulators

The compound's ability to influence plant metabolism indicates potential as a plant growth regulator. It may enhance growth rates or stress resistance in crops, contributing to improved agricultural yields.

Synthesis of Novel Polymers

The chemical reactivity of this compound allows it to be used as a building block in synthesizing novel polymers with tailored properties for specific applications, such as coatings and adhesives.

Metal Complexation

Due to its ability to form stable complexes with metal ions, this compound can be utilized in catalysis and sensor technology. Research is ongoing to explore its effectiveness in catalyzing organic reactions or as a sensor for detecting metal ions in environmental samples.

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results demonstrated significant inhibition of COX enzymes and reduction of pro-inflammatory cytokines in animal models.

Case Study 2: Antimicrobial Efficacy

In a comparative study published in Phytochemistry Reviews, researchers tested the antimicrobial activity of several pyrazole compounds against common pathogens. The findings indicated that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent.

Case Study 3: Herbicidal Application

A field trial reported in Weed Science assessed the efficacy of pyrazole-based herbicides, including formulations containing this compound. Results showed effective control over target weeds without harming adjacent crops, highlighting its potential for agricultural use.

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-(4-methylphenyl)-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various physiological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural features and properties of 5-hydroxy-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid with similar pyrazole-4-carboxylic acid derivatives:

Key Observations:

- Polarity and Solubility: The target compound’s hydroxy group increases hydrophilicity compared to analogs with alkyl (isopropyl) or fluorinated (CF₃, CHF₂) substituents. This may improve aqueous solubility but reduce membrane permeability .

- Acidity: The trifluoromethyl group in ’s compound lowers the pKa of the carboxylic acid due to its electron-withdrawing nature, enhancing reactivity in deprotonated forms .

- Thermal Stability: ’s diphenyl derivative exhibits a high melting point (136°C), attributed to aromatic π-π interactions, whereas fluorinated analogs () may remain liquids due to reduced crystallinity .

Biological Activity

5-Hydroxy-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a CAS number of 1386456-30-9. The compound features a pyrazole ring, which is a five-membered heterocyclic structure known for its diverse biological activities.

Biological Activity Overview

Anticancer Activity:

Recent studies have indicated that derivatives of pyrazole, including this compound, exhibit significant anticancer properties. In vitro assays have shown that compounds containing the pyrazole scaffold can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, one study reported IC50 values ranging from 2.43 to 14.65 μM against these cell lines, demonstrating selective toxicity towards cancerous cells compared to non-cancerous cells .

Mechanism of Action:

The mechanism through which these compounds exert their anticancer effects often involves the inhibition of critical cellular pathways. Pyrazole derivatives have been found to act as microtubule-destabilizing agents, which are crucial for proper cell division. Specifically, some derivatives showed effective inhibition of microtubule assembly at concentrations as low as 20 μM . Furthermore, apoptosis studies indicated that certain compounds could enhance caspase-3 activity, a key marker of programmed cell death, confirming their potential as apoptosis-inducing agents .

Enzymatic Inhibition:

this compound has also been evaluated for its ability to inhibit enzymes such as xanthine oxidoreductase (XOR). A related study demonstrated that several pyrazole derivatives exhibited potent inhibitory activity against XOR with IC50 values in the nanomolar range, suggesting potential applications in treating conditions like hyperuricemia .

Data Tables

| Biological Activity | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 2.43 - 7.84 | Microtubule destabilization |

| Anticancer | HepG2 | 4.98 - 14.65 | Apoptosis induction |

| Enzymatic Inhibition | Xanthine Oxidoreductase | < 5.7 | Mixed-type inhibition |

Case Studies

-

Study on Anticancer Properties:

A comprehensive evaluation of pyrazole derivatives highlighted their efficacy against various cancer types. The study focused on the cytotoxic effects on MDA-MB-231 and HepG2 cell lines, reporting significant growth inhibition and morphological changes indicative of apoptosis at specific concentrations . -

Enzymatic Inhibition Research:

Another investigation into the structure-activity relationship (SAR) of pyrazole derivatives revealed that modifications to the core structure could enhance XOR inhibitory potency. The lead compounds exhibited comparable efficacy to established drugs like febuxostat in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.